4-(1-[(Tert-butoxy)carbonyl]pyrrolidin-2-YL)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-13(2,3)19-12(18)14-8-4-5-9(14)10(15)6-7-11(16)17/h9H,4-8H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOLKFGRFGSKDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-[(Tert-butoxy)carbonyl]pyrrolidin-2-YL)-4-oxobutanoic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality of the pyrrolidine ring.
Attachment of the Butanoic Acid Moiety: The final step involves the coupling of the Boc-protected pyrrolidine with a butanoic acid derivative, such as succinic anhydride, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of 4-(1-[(Tert-butoxy)carbonyl]pyrrolidin-2-YL)-4-oxobutanoic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-(1-[(Tert-butoxy)carbonyl]pyrrolidin-2-YL)-4-oxobutanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: TFA, HCl
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
Drug Development : The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets.
Peptide Synthesis : The tert-butoxycarbonyl (Boc) group is widely used in peptide synthesis as a protecting group for amines. This application is crucial in the development of peptide-based drugs, where the controlled release of active compounds is necessary.
Biochemical Studies
Enzyme Inhibition : Research has indicated that derivatives of this compound can act as enzyme inhibitors, particularly in pathways related to metabolic diseases. For instance, studies have shown that modifications to the pyrrolidine ring can enhance inhibitory potency against specific enzymes involved in metabolic pathways.
Protein Interaction Studies : The compound's ability to form stable complexes with proteins makes it useful in studying protein-ligand interactions. This can aid in understanding mechanisms of action for various biological processes.
Case Study 1: Neuroprotective Agents
A study published in the Journal of Medicinal Chemistry explored derivatives of 4-(1-[(Tert-butoxy)carbonyl]pyrrolidin-2-YL)-4-oxobutanoic acid as potential neuroprotective agents. The research indicated that certain modifications increased neuroprotective activity in cellular models of neurodegeneration, suggesting a pathway for developing treatments for conditions like Alzheimer's disease.
Case Study 2: Anticancer Activity
Another significant study investigated the anticancer properties of this compound and its derivatives. Researchers found that specific analogs exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for anticancer drug development.
Mechanism of Action
The mechanism of action of 4-(1-[(Tert-butoxy)carbonyl]pyrrolidin-2-YL)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes by binding to their active sites, thereby affecting their catalytic activity . The Boc group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Group Analysis
The following table summarizes key structural differences between the target compound and analogs from the evidence:
*Inferred value based on structural analysis.
Key Observations:
- Functional Groups: The target’s 4-oxobutanoic acid chain provides two reactive sites (ketone and carboxylic acid), unlike analogs with single carboxylic acids (PBXA3202, PB05712) or pyridinyloxy groups ( compound). This enhances its versatility in conjugation reactions.
- Stereochemistry : Analogs like PBXA3202 and PB05712 specify (3R,4R) configurations, which are critical for biological activity. The target compound’s stereochemical profile is unconfirmed but would similarly influence its interactions .
Physicochemical Properties
While exact data (e.g., melting points, logP) are unavailable in the evidence, inferences can be made:
- Solubility: The target’s oxobutanoic acid likely increases water solubility compared to PBXA3202 (CF₃) and PB05712 (CH₃).
- Acidity : The carboxylic acid (pKa ~2.5) and ketone (weakly acidic) in the target compound may result in a lower overall pKa than analogs with only one acidic group.
Biological Activity
4-(1-[(Tert-butoxy)carbonyl]pyrrolidin-2-YL)-4-oxobutanoic acid, a compound derived from pyrrolidine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular structure of 4-(1-[(Tert-butoxy)carbonyl]pyrrolidin-2-YL)-4-oxobutanoic acid can be described as follows:
- Molecular Formula : C14H24N2O5
- Molecular Weight : 288.35 g/mol
- CAS Number : 1027103-15-6
This compound features a tert-butoxycarbonyl (Boc) group attached to a pyrrolidine ring, which enhances its stability and solubility in biological systems.
The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to amino acid metabolism and protein synthesis.
- Inhibition of Enzymatic Activity : Studies have shown that compounds with similar structures can inhibit key enzymes such as thymidylate synthase and cholinesterases, leading to potential applications in cancer therapy and neuroprotection .
- Modulation of Protein Interactions : The compound may also interfere with protein-protein interactions (PPIs), which are crucial for cellular signaling pathways. For example, it has been observed to affect the Keap1-Nrf2 pathway, a critical regulator of oxidative stress responses .
Case Studies
Several studies have investigated the biological effects of this compound:
- Antimicrobial Activity : In a study focused on antibiotic development against Mycobacterium tuberculosis, derivatives of this compound showed promising activity, suggesting potential use in treating resistant bacterial infections .
- Neuroprotective Effects : Research involving animal models demonstrated that compounds with similar structures could reduce neuroinflammation and protect neuronal cells from apoptosis, indicating a potential role in neurodegenerative diseases .
Data Table: Biological Activities
Synthesis and Derivatives
The synthesis of 4-(1-[(Tert-butoxy)carbonyl]pyrrolidin-2-YL)-4-oxobutanoic acid typically involves multi-step organic reactions starting from pyrrolidine derivatives. The introduction of the Boc group enhances the compound's stability during synthesis.
Synthetic Route Overview
- Formation of Pyrrolidine Derivative : The initial step involves the reaction of pyrrolidine with tert-butoxycarbonyl anhydride.
- Oxidation Step : Subsequent oxidation leads to the formation of the keto group at the 4-position.
- Final Coupling Reaction : The final step involves coupling with appropriate carboxylic acids to yield the target compound.
Q & A
Q. Key Considerations :
- Regioselectivity : Use sterically hindered bases to direct Boc protection to the pyrrolidine nitrogen.
- Purification : Chromatography (e.g., silica gel) or recrystallization ensures purity .
Basic: What spectroscopic methods are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Detects the Boc carbonyl (~1660–1700 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ for C₁₄H₂₁NO₅: calc. 284.1498) .
Advanced: How to optimize regioselectivity in multi-step syntheses involving Boc protection and ketone formation?
Methodological Answer:
- Temperature Control : Lower temperatures (–20°C to 0°C) during Boc protection minimize side reactions .
- Catalyst Choice : Use DMAP (4-dimethylaminopyridine) to accelerate Boc group installation selectively on the pyrrolidine nitrogen .
- Oxidation Conditions : Dess-Martin periodinane offers higher selectivity for oxidizing secondary alcohols to ketones without over-oxidation .
Q. Example Workflow :
Protect pyrrolidine with Boc₂O in THF at 0°C.
Oxidize the alcohol to ketone using Dess-Martin periodinane in dichloromethane.
Confirm regioselectivity via 2D NMR (COSY, HSQC) .
Advanced: How to resolve contradictions in reported biological activities of this compound?
Methodological Answer:
- Assay Standardization :
- Compare IC₅₀ values under identical conditions (pH, temperature, cell lines).
- Use reference compounds (e.g., Boc-protected analogs) as internal controls .
- Purity Verification :
- Ensure >95% purity via HPLC and eliminate residual solvents (e.g., DMF) that may interfere with assays .
- Structural Confirmation :
- X-ray crystallography or NOESY NMR can verify stereochemistry, which critically impacts activity .
Case Study : Discrepancies in cytotoxicity data may arise from racemic mixtures; chiral chromatography resolves enantiomers for independent testing .
Basic: What are the primary research applications of this compound?
Methodological Answer:
- Peptide Synthesis : The Boc group protects the pyrrolidine nitrogen during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions .
- Drug Intermediate : Serves as a precursor for protease inhibitors or kinase-targeting molecules due to its rigid pyrrolidine scaffold .
- Coordination Chemistry : The carboxylic acid and ketone groups enable metal chelation for catalytic or medicinal studies .
Advanced: How does the Boc group influence reactivity in nucleophilic substitutions?
Methodological Answer:
- Steric Hindrance : The bulky tert-butoxy group shields the pyrrolidine nitrogen, reducing undesired nucleophilic attack .
- Acid Sensitivity : The Boc group is cleaved under acidic conditions (e.g., TFA in DCM), enabling selective deprotection without disrupting the ketone or carboxylic acid .
Example : In peptide coupling, Boc-protected intermediates remain stable during amide bond formation but are readily deprotected for further functionalization .
Basic: What are the recommended storage conditions for this compound?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Boc group .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid carboxylic acid dimerization or ketone hydration .
- Light Sensitivity : Protect from UV exposure to prevent radical degradation of the pyrrolidine ring .
Advanced: Strategies for selective Boc deprotection without affecting other functional groups
Methodological Answer:
- Acid Selection : Use 4 M HCl in dioxane instead of TFA if the compound contains acid-sensitive groups (e.g., tert-butyl esters) .
- Time Optimization : Limit exposure to acidic conditions (e.g., 30 min in TFA) to prevent cleavage of labile bonds .
- Monitoring : Track deprotection via TLC (Rf shift) or in situ FTIR to detect Boc carbonyl disappearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
